Lignin calcium sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lignin calcium sulfonate is a multi-component polymer anionic surfactant with a slight aromatic smell. It is derived from lignin, which is the second most abundant biopolymer on Earth after cellulose. Lignin is primarily obtained as a byproduct from the sulfite pulping process used in the paper industry. This compound is known for its strong dispersibility, cohesiveness, and chelation properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lignin calcium sulfonate is typically produced during the sulfite pulping process. The process involves cooking woody material under pressure with sulfite chemicals, which results in the extraction of lignin. The extracted lignin is then sulfonated using hydrogensulfite to produce lignosulfonates . The electrophilic carbocations produced during ether cleavage react with bisulfite ions to give sulfonates .

Industrial Production Methods

Industrial production of this compound involves the recovery of lignosulfonates from spent pulping liquids (red or brown liquor) from sulfite pulping. Ultrafiltration can also be used to separate lignosulfonates from the spent pulping liquid . The lignin is first precipitated by acidifying the liquor with carbon dioxide, then washed. Reaction with sodium sulfite or sodium bisulfite and an aldehyde under a basic environment completes the sulfonation process .

Chemical Reactions Analysis

Types of Reactions

Lignin calcium sulfonate undergoes various chemical reactions, including:

Oxidation: Lignosulfonates can be oxidized to introduce additional functional groups.

Hydroxymethylation: This reaction introduces hydroxymethyl groups to the lignin structure.

Sulfomethylation: This reaction introduces methylene sulfonate groups mainly into the ortho position of the aromatic ring of lignin.

Common Reagents and Conditions

Common reagents used in these reactions include sodium sulfite, sodium bisulfite, and aldehydes. The reactions typically occur under basic conditions .

Major Products

The major products formed from these reactions include various sulfonated lignin derivatives, which have enhanced water solubility and dispersibility properties .

Scientific Research Applications

Lignin calcium sulfonate has a wide range of scientific research applications, including:

Chemistry: Used as a dispersant in cement admixtures and dye solutions.

Biology: Utilized as a humectant and a feedstock for various products.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

Mechanism of Action

The mechanism by which lignin calcium sulfonate exerts its effects involves its amphiphilic nature, which allows it to act as a surfactant. The

Properties

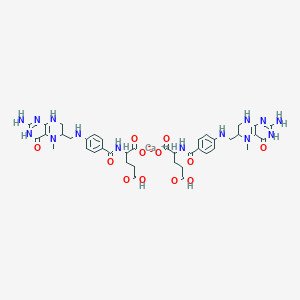

Molecular Formula |

C20H24CaO10S2 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

calcium;(2S)-3-(2-hydroxy-3-methoxyphenyl)-2-[2-methoxy-4-(3-sulfonatopropyl)phenoxy]propane-1-sulfonate |

InChI |

InChI=1S/C20H26O10S2.Ca/c1-28-18-7-3-6-15(20(18)21)12-16(13-32(25,26)27)30-17-9-8-14(11-19(17)29-2)5-4-10-31(22,23)24;/h3,6-9,11,16,21H,4-5,10,12-13H2,1-2H3,(H,22,23,24)(H,25,26,27);/q;+2/p-2/t16-;/m0./s1 |

InChI Key |

RYAGRZNBULDMBW-NTISSMGPSA-L |

Isomeric SMILES |

COC1=CC=CC(=C1O)C[C@@H](CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Ca+2] |

Canonical SMILES |

COC1=CC=CC(=C1O)CC(CS(=O)(=O)[O-])OC2=C(C=C(C=C2)CCCS(=O)(=O)[O-])OC.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)

![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)

![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)

![1-(1-Bicyclo[3.3.1]non-9-yl-piperidin-4-yl)-1,3-dihydro-indol-2-one](/img/structure/B11933324.png)

![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)

![3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol](/img/structure/B11933346.png)

![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)

![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)

![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)